4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide
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Overview
Description
4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a piperazine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with an amine to form the benzamide core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. The benzamide core is reacted with 4-methylpiperazine in the presence of a suitable base such as triethylamine.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.
Final Assembly: The final compound is obtained by coupling the sulfonylated intermediate with a thiourea derivative to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs, particularly in the treatment of cancer and other diseases.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamoyl)benzamide
- 4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzoate
Uniqueness
4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide is unique due to the presence of the carbamothioyl group, which may confer distinct biological activities compared to its analogs. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Biological Activity
4-Methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide, also known by its CAS number 16153-81-4, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H24N3O4S, with a molecular weight of approximately 390.5 g/mol. The compound features a methoxy group, a sulfonamide moiety, and a piperazine ring, which contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Antiviral Activity : Some benzamide derivatives have shown broad-spectrum antiviral effects. For example, N-phenylbenzamide derivatives have been reported to enhance intracellular levels of APOBEC3G (A3G), which inhibits viral replication in Hepatitis B virus (HBV) models .
- Kinase Inhibition : Compounds containing similar structural motifs have been evaluated as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation driven by RET mutations .
- Cytotoxic Effects : Certain studies suggest that the cytotoxic properties of benzamide derivatives can be attributed to their ability to interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
Antiviral Studies
A notable study evaluated the anti-HBV activity of various benzamide derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit HBV replication both in vitro and in vivo, particularly in models using HepG2.2.15 cells and duck HBV .
Kinase Inhibition Studies
In another study focusing on RET kinase inhibitors, several benzamide derivatives were synthesized and tested for their inhibitory effects on RET activity. The results demonstrated that modifications in the benzamide structure significantly influenced their potency against RET-driven tumor growth .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
4-methoxy-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-23-11-13-24(14-12-23)30(26,27)18-9-5-16(6-10-18)21-20(29)22-19(25)15-3-7-17(28-2)8-4-15/h3-10H,11-14H2,1-2H3,(H2,21,22,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGGQHKRRZVHNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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